![molecular formula C9H6Br2S B1410688 7-Bromo-2-(bromomethyl)benzo[b]thiophene CAS No. 1858242-32-6](/img/structure/B1410688.png)

7-Bromo-2-(bromomethyl)benzo[b]thiophene

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzo[b]thiophene Derivatives

Research has explored the synthesis of various benzo[b]thiophene derivatives, which are closely related to 7-Bromo-2-(bromomethyl)benzo[b]thiophene. For instance, Chapman et al. (1973) developed methods for preparing dialkylaminomethyl-5-methoxybenzo[b]thiophens from bromomethyl compounds and secondary amines. These methods include converting bromomethyl compounds into nitriles and then reducing them to specific benzo[b]thienyl derivatives (Chapman et al., 1973).

Chemical Reactions and Derivative Formation

Chapman et al. (1972) also studied 3-Bromomethyl-7-chlorobenzo[b]thiophen's conversion into various amino-, guanidino-, and ureido-compounds. They highlighted the transformation of 7-chloro-3-methylbenzo[b]thiophen into 7-hydroxy- and 7-mercapto-derivatives (Chapman et al., 1972).

Fluorescent Derivatives

Venanzi et al. (2005) synthesized fluorescent derivatives of benzo[b]thiophene, demonstrating the photophysical behavior of these compounds in acetonitrile. They showed that electronic distribution and intramolecular charge transfer interactions play a significant role in determining the excited-state relaxation pathway of these derivatives (Venanzi et al., 2005).

Synthesis of 2-Substituted Benzo[b]thiophenes

Sun et al. (2011) presented a copper-catalyzed thiolation annulation reaction, which is a method to prepare a variety of 2-substituted benzo[b]thiophenes. They utilized 2-bromo alkynylbenzenes and sodium sulfide for this synthesis, highlighting its effectiveness in moderate to good yields (Sun et al., 2011).

Application in Antimycotic Agents

Nussbaumer et al. (1991) explored the use of benzo[b]thiophene analogues in the creation of allylamine antimycotic agents. They investigated derivatives with the side chain at various positions and observed enhanced activity against Candida albicans in specific substitution patterns (Nussbaumer et al., 1991).

Wirkmechanismus

Target of Action

It is known that benzo[b]thiophene, a similar compound, is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . These drugs target various enzymes and receptors in the body, suggesting that 7-Bromo-2-(bromomethyl)benzo[b]thiophene may have similar targets.

Mode of Action

It is known to undergo suzuki-miyaura reactions , which are a type of cross-coupling reaction used to form carbon-carbon bonds. This suggests that 7-Bromo-2-(bromomethyl)benzo[b]thiophene may interact with its targets by forming covalent bonds, leading to changes in the targets’ structure and function.

Biochemical Pathways

Benzo[b]thiophene is a component of several pharmaceutical drugs, which are known to interact with various biochemical pathways related to inflammation, bone health, and fungal infections .

Pharmacokinetics

It is known that similar compounds exhibit high gastrointestinal absorption and are permeable to the blood-brain barrier . These properties can significantly impact the bioavailability of 7-Bromo-2-(bromomethyl)benzo[b]thiophene.

Result of Action

Based on its structural similarity to benzo[b]thiophene, it can be inferred that it may have similar effects, such as modulating enzyme activity or receptor binding .

Eigenschaften

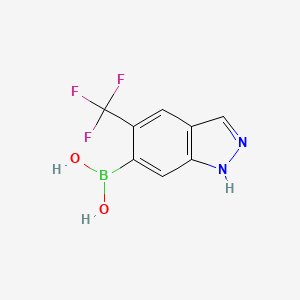

IUPAC Name |

7-bromo-2-(bromomethyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2S/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOGIRNEDFXWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2-(bromomethyl)benzo[b]thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

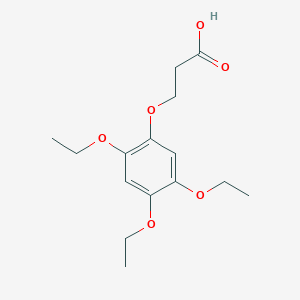

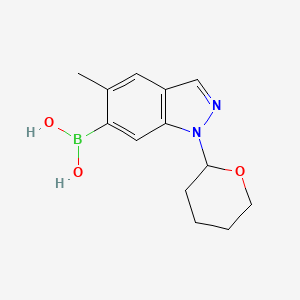

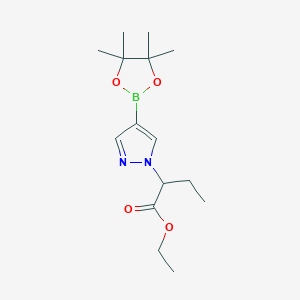

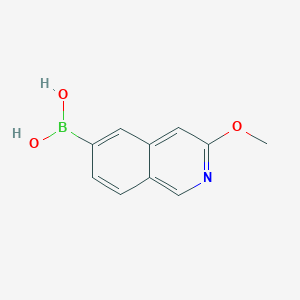

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride](/img/structure/B1410614.png)